molecular formula C8H5N3O B11053941 (5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)propanedinitrile

(5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)propanedinitrile

Cat. No.: B11053941
M. Wt: 159.14 g/mol
InChI Key: FIFOSZYQOKFRHK-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-yliden)malononitrile is a heterocyclic compound that features a pyrrole ring fused with a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-yliden)malononitrile typically involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with an equimolar amount of morpholine . This reaction proceeds under mild conditions and results in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for 2-(5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-yliden)malononitrile are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-yliden)malononitrile undergoes various chemical reactions, including nucleophilic addition, oxidation, and substitution reactions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include spiro-fused pyrrole derivatives and other structurally complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-(5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-yliden)malononitrile involves its interaction with various molecular targets and pathways. It is known to induce apoptosis in cancer cells by affecting mitochondrial membrane potential and DNA fragmentation . The compound’s ability to form stable complexes with nucleophiles also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-yliden)malononitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

2-(5-methyl-2-oxo-1H-pyrrol-3-ylidene)propanedinitrile

InChI

InChI=1S/C8H5N3O/c1-5-2-7(8(12)11-5)6(3-9)4-10/h2H,1H3,(H,11,12)

InChI Key

FIFOSZYQOKFRHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C#N)C#N)C(=O)N1

Origin of Product

United States

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